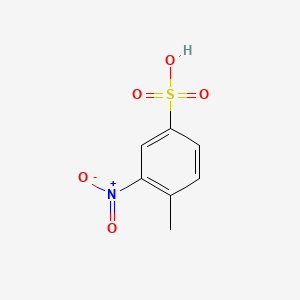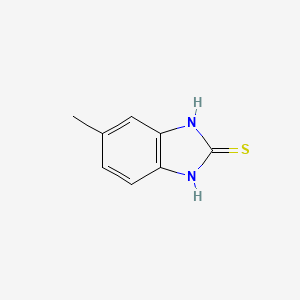
2-Mercapto-5-methylbenzimidazole
Overview
Description
2-Mercapto-5-methylbenzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole ring with a mercapto group (-SH) at the second position and a methyl group (-CH₃) at the fifth position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Mercapto-5-methylbenzimidazole is a heterocyclic compound that has been found to interact with various targets. It is used as a corrosion inhibitor, reducing the corrosion rate of metals . It has also been used in electrochemical techniques
Mode of Action
The mode of action of this compound is closely tied to its chemical structure. As a corrosion inhibitor, it interacts with metal surfaces to form a protective layer, reducing the rate of corrosion . In the context of electrochemical techniques, it is used due to its ability to donate and accept electrons .
Biochemical Pathways
It is known that the compound can be used to synthesize other compounds, such as 2-benzimidazolylthioacetophenones . These compounds can then participate in various biochemical reactions.
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. As a corrosion inhibitor, it protects metal surfaces from degradation . In electrochemical techniques, it can influence the flow of electrons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, as a corrosion inhibitor, its effectiveness can be affected by the acidity of the environment . Furthermore, its stability may be influenced by factors such as temperature and exposure to light.
Biochemical Analysis
Biochemical Properties
2-Mercapto-5-methylbenzimidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to inhibit lactoperoxidase, an enzyme involved in the oxidation of iodide ions to iodine . This interaction is primarily due to the thiol group in this compound, which forms a covalent bond with the enzyme’s active site.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, its interaction with enzymes involved in the production of reactive oxygen species (ROS) can lead to changes in ROS levels, which in turn affect signaling pathways that regulate cell proliferation, apoptosis, and differentiation .
The compound also impacts gene expression by influencing transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in cellular metabolism, stress response, and other critical functions. Furthermore, this compound has been reported to affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. The thiol group in the compound is particularly reactive and can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This covalent modification can alter the protein’s structure and function, resulting in changes in cellular processes .
In addition to covalent interactions, this compound can also engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can stabilize or destabilize protein structures, affecting their activity. The compound’s ability to chelate metal ions further contributes to its molecular mechanism, as these metal complexes can participate in redox reactions and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidizing agents. This degradation can lead to a decrease in its efficacy and changes in its biochemical properties .
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and metabolic activity. In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the specific biological context .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can exhibit beneficial effects such as enzyme inhibition and modulation of cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis .
Threshold effects have been observed in studies where a certain dosage is required to achieve a significant biological effect. Beyond this threshold, increasing the dosage can lead to diminishing returns or adverse effects. For instance, high doses of this compound have been associated with thyroid toxicity in rats, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in oxidative stress responses, such as lactoperoxidase, leading to changes in ROS levels and redox balance . It can also interact with enzymes in metabolic pathways, affecting the production and utilization of key metabolites.
The compound’s ability to chelate metal ions further influences its role in metabolic pathways. Metal complexes of this compound can participate in redox reactions and other biochemical processes, contributing to its overall metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues . Its lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments.
The compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. For example, its accumulation in the thyroid gland has been observed in animal studies, which is consistent with its known effects on thyroid function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also accumulate in the nucleus, influencing gene expression by interacting with transcription factors and other nuclear proteins .
Post-translational modifications and targeting signals can direct this compound to specific subcellular compartments. For instance, the presence of a nuclear localization signal can facilitate its transport into the nucleus, where it can exert its effects on gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercapto-5-methylbenzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring. Another method involves the reaction of o-phenylenediamine with N-aminorhodanine in xylene, followed by crystallization from aqueous alcohol .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products formed during oxidation.
Reduction: Thiols are the primary products formed during reduction.
Substitution: Substituted benzimidazoles are formed during substitution reactions.
Scientific Research Applications
2-Mercapto-5-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.
Industry: The compound is used as a corrosion inhibitor for metals, particularly in highly acidic conditions
Comparison with Similar Compounds
2-Mercapto-5-methylbenzimidazole can be compared with other similar compounds, such as:
2-Mercaptobenzimidazole: Lacks the methyl group at the fifth position, which can influence its reactivity and biological activity.
2-Mercapto-5-methoxybenzimidazole: Contains a methoxy group instead of a methyl group, which can affect its solubility and interaction with other molecules.
2-Mercapto-4-methylbenzimidazole: The position of the methyl group is different, which can lead to variations in its chemical and biological properties.
The unique combination of the mercapto and methyl groups in this compound contributes to its distinct chemical behavior and wide range of applications.
Properties
IUPAC Name |
5-methyl-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYBOJLSWJGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946421 | |
| Record name | 6-Methyl-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27231-36-3, 2360-37-4 | |
| Record name | 2-Mercapto-5-methylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27231-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzimidazoline-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27231-36-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methylbenzimidazoline-2-thione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTF5X7GCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-Mercapto-5-methylbenzimidazole?
A1: this compound is a heterocyclic compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol [, ]. Spectroscopic studies, including IR and NMR, are crucial for its characterization [, , ].
Q2: How does this compound interact with metals?
A2: This compound acts as a ligand, forming complexes with various metals. For instance, it forms heterobimetallic complexes with organotin(IV) and mercury(II), demonstrating its ability to coordinate with metal ions []. This interaction is attributed to the bidentate nature of the dithiocarbamate moiety, as revealed by IR data and supported by semiempirical studies [].
Q3: Can this compound be used for detecting heavy metals?
A3: Yes, research demonstrates its potential as a spectrophotometric reagent for mercury(II) detection []. It forms a stable complex with mercury(II) at a specific pH, allowing sensitive and selective quantification even in the presence of other metals like copper, zinc, lead, and cadmium [].
Q4: What applications does this compound have in material science?
A4: It serves as an antioxidant in rubber products, preventing degradation and extending their lifespan []. The amount of this compound present in these products can be accurately determined using HPLC methods, ensuring product quality and performance [].
Q5: How does this compound behave as a corrosion inhibitor?
A5: Studies have investigated its potential as a corrosion inhibitor for steel, particularly in crude oil storage tanks []. Its effectiveness in inhibiting the corrosion process is assessed through electrochemical techniques like potentiodynamic polarization, providing insights into its protective mechanism [].
Q6: What is the role of computational chemistry in understanding this compound?
A6: Quantum chemical studies have been employed to explore the molecular properties and behavior of this compound, particularly in the context of corrosion inhibition [, ]. These computational approaches offer insights into its electronic structure and interactions with metal surfaces, aiding in the design and optimization of corrosion inhibitors [, ].
Q7: How is this compound incorporated into halogen bonding studies?
A8: Research has explored the formation of cocrystals between this compound and various halogen bond donors []. The resulting crystal structures exhibit a diverse range of intermolecular interactions, including hydrogen bonding, halogen bonding, and chalcogen bonding, highlighting the versatility of this compound in supramolecular chemistry [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)


![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)
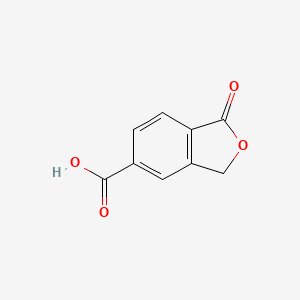
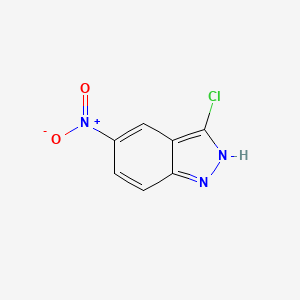
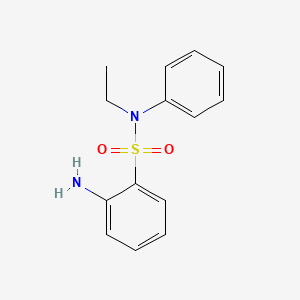
![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)
![3-[(2-Chlorophenyl)amino]propanenitrile](/img/structure/B1580900.png)
